molecular formula C29H27ClFN3O2S B3001715 2-((2-chloro-6-fluorobenzyl)thio)-N-cyclopentyl-4-oxo-3-phenethyl-3,4-dihydroquinazoline-7-carboxamide CAS No. 1115313-85-3

2-((2-chloro-6-fluorobenzyl)thio)-N-cyclopentyl-4-oxo-3-phenethyl-3,4-dihydroquinazoline-7-carboxamide

Cat. No.: B3001715
CAS No.: 1115313-85-3
M. Wt: 536.06
InChI Key: BUTDDVLFJNZPCD-UHFFFAOYSA-N
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Description

This compound belongs to the quinazoline derivative family, characterized by a bicyclic aromatic core (benzene fused with a pyrimidine ring). The structure includes a 2-chloro-6-fluorobenzylthio group at position 2, a cyclopentyl carboxamide at position 7, a phenethyl substituent at position 3, and a ketone at position 2. Its molecular formula is C₃₁H₂₈ClFN₃O₂S, with a molecular weight of 561.1 g/mol.

Properties

IUPAC Name

2-[(2-chloro-6-fluorophenyl)methylsulfanyl]-N-cyclopentyl-4-oxo-3-(2-phenylethyl)quinazoline-7-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H27ClFN3O2S/c30-24-11-6-12-25(31)23(24)18-37-29-33-26-17-20(27(35)32-21-9-4-5-10-21)13-14-22(26)28(36)34(29)16-15-19-7-2-1-3-8-19/h1-3,6-8,11-14,17,21H,4-5,9-10,15-16,18H2,(H,32,35)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUTDDVLFJNZPCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC(=O)C2=CC3=C(C=C2)C(=O)N(C(=N3)SCC4=C(C=CC=C4Cl)F)CCC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H27ClFN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

536.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-((2-chloro-6-fluorobenzyl)thio)-N-cyclopentyl-4-oxo-3-phenethyl-3,4-dihydroquinazoline-7-carboxamide is a synthetic compound with a complex structure that has garnered attention for its potential biological activities. This article reviews its biological activity, mechanisms of action, and relevant case studies, supported by diverse research findings.

Chemical Profile

The compound's chemical properties are as follows:

PropertyValue
Common Name 2-((2-chloro-6-fluorobenzyl)thio)-N-cyclopentyl-4-oxo-3-phenethyl-3,4-dihydroquinazoline-7-carboxamide
CAS Number 1115313-85-3
Molecular Formula C29H27ClFN3O2S
Molecular Weight 536.1 g/mol

The biological activity of this compound can be attributed to its interaction with various molecular targets. Its structure suggests potential interactions with enzymes and receptors involved in key biological pathways:

  • Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes that are crucial in disease pathways, particularly in viral infections such as HIV.
  • Receptor Modulation : It may act as an antagonist or agonist at certain receptors, influencing cellular signaling pathways.

Antiviral Activity

Research indicates that compounds with similar structural features exhibit significant antiviral properties, particularly against HIV. For instance, studies have shown that derivatives of 2-chloro-6-fluorobenzyl compounds demonstrate potent inhibition of HIV replication in infected cells. The specific role of the chloro and fluorine substituents enhances the binding affinity to viral components, leading to effective viral suppression .

Anticancer Potential

Preliminary studies suggest that the quinazoline scaffold may possess anticancer properties. Compounds derived from this class have been evaluated for their ability to induce apoptosis in cancer cell lines. For example, structural analogs have shown cytotoxic effects against various cancer types by disrupting cell cycle progression and promoting programmed cell death .

Case Studies

  • HIV Inhibition : A study focusing on the structure-activity relationship (SAR) of similar compounds found that modifications at the benzyl position significantly impacted antiviral efficacy. The presence of the chloro and fluorine atoms was correlated with enhanced potency against wild-type and resistant HIV strains .
  • Cancer Cell Line Studies : In vitro assays demonstrated that derivatives of this compound inhibited proliferation in breast and lung cancer cell lines, suggesting potential for further development as an anticancer agent .

Scientific Research Applications

Therapeutic Applications

  • Anticancer Activity
    • Compounds similar to this quinazoline derivative have shown promising anticancer properties, particularly against various cancer cell lines such as MCF-7 and HCT-116. For instance, studies have demonstrated that related compounds exhibit IC50 values in the nanomolar range, indicating potent cytotoxic effects against these cancer cells .
    • The mechanism of action is believed to involve the inhibition of specific kinases involved in cancer cell proliferation and survival pathways, leading to apoptosis and cell cycle arrest .
  • Antimicrobial Properties
    • Quinazoline derivatives have been explored for their antimicrobial activities. Research indicates that modifications to the quinazoline structure can enhance its efficacy against bacterial strains and fungi, making it a candidate for developing new antimicrobial agents .
    • The presence of halogenated benzyl groups may contribute to increased lipophilicity and membrane permeability, enhancing the compound's ability to target microbial cells effectively.
  • Anti-inflammatory Effects
    • Some studies suggest that quinazoline derivatives can modulate inflammatory pathways by inhibiting pro-inflammatory cytokines. This property could be beneficial in treating inflammatory diseases such as rheumatoid arthritis or inflammatory bowel disease .

Synthesis Pathways

The synthesis of 2-((2-chloro-6-fluorobenzyl)thio)-N-cyclopentyl-4-oxo-3-phenethyl-3,4-dihydroquinazoline-7-carboxamide typically involves several key steps:

  • Formation of the Quinazoline Core : This is achieved through cyclization reactions involving anthranilic acid derivatives.
  • Introduction of Substituents : Benzyl and chlorobenzyl groups are introduced via nucleophilic substitution reactions.
  • Thioether Formation : The thioether linkage is formed using thiol reagents.
  • Amidation : The cyclopentyl group is incorporated through amide bond formation with cyclopentylamine .

Case Studies and Research Findings

  • A study published in Royal Society of Chemistry highlighted the cytotoxic properties of similar quinazoline derivatives against breast and colon cancer cell lines, demonstrating significant growth inhibition compared to standard treatments like sorafenib .
  • Another research article focused on the synthesis and biological evaluation of quinazoline derivatives, showing that structural modifications can lead to enhanced activity against resistant bacterial strains .

Comparison with Similar Compounds

Comparison with Similar Compounds

Quinazoline derivatives are studied for diverse pharmacological applications. Below is a comparative analysis of structurally related analogs:

Structural Analogues and Substituent Effects

Compound Name CAS Number Molecular Weight Key Substituents (Positions) Potential Impact on Properties
2-((2-Chloro-6-fluorobenzyl)thio)-N-cyclopentyl-4-oxo-3-phenethyl-3,4-dihydroquinazoline-7-carboxamide Not provided 561.1 3: Phenethyl; 7: Cyclopentyl High lipophilicity (logP ~5.2*); steric bulk may enhance target binding but reduce solubility.
2-((2-Chloro-6-fluorobenzyl)thio)-N,3-diisobutyl-4-oxo-3,4-dihydroquinazoline-7-carboxamide 1115382-76-7 476.0 3: Isobutyl; 7: Isobutyl Lower molecular weight; branched alkyl groups may improve metabolic stability.
2-((2-Chloro-6-fluorobenzyl)thio)-N-cyclopentyl-4-oxo-3-((tetrahydrofuran-2-yl)methyl)-3,4-dihydroquinazoline-7-carboxamide 1111319-07-3 516.0 3: (Tetrahydrofuran-2-yl)methyl; 7: Cyclopentyl Oxygen in tetrahydrofuran increases polarity, potentially enhancing aqueous solubility.

Notes:

  • Phenethyl vs. This could enhance binding to aromatic-rich enzyme pockets (e.g., kinase ATP-binding sites) .
  • Halogen Effects : The 2-chloro-6-fluorobenzyl group is conserved across analogs, suggesting its critical role in electronic modulation (electron-withdrawing effects) and hydrophobic interactions .
  • Carboxamide Variations : Cyclopentyl carboxamide (target compound) provides a balance between steric bulk and conformational flexibility, whereas isobutyl groups (CAS 1115382-76-7) may limit rotational freedom, affecting binding kinetics .

Spectral and Electronic Comparisons

  • IR Spectroscopy : The target compound’s thioether group (C-S stretch ~600–700 cm⁻¹) and carbonyl (C=O ~1680 cm⁻¹) would align with reported quinazoline derivatives. Absence of S-H stretches (~2500–2600 cm⁻¹) confirms the thioether linkage over thiol tautomers .
  • NMR Analysis : The ¹³C-NMR spectrum would show distinct signals for the quinazoline carbonyl (~170 ppm) and aromatic carbons adjacent to halogens (deshielded due to electron withdrawal) .

Q & A

Q. Optimization Table :

ParameterRecommendationReference
SolventDMF for thioether; DCM for amidation
Temperature80°C (thioether); RT (amidation)
CatalystK₂CO₃ (thioether); DMAP (amidation)
Reaction Time12–24 hours (monitor via TLC)

Advanced: How to resolve conflicting spectroscopic data (e.g., NMR vs. MS) for structural confirmation?

Answer:
Discrepancies between NMR and mass spectrometry data often arise from:

  • Dynamic proton exchange : Use low-temperature NMR (e.g., 233 K) to stabilize tautomers or rotamers .
  • Ionization artifacts in MS : Employ soft ionization techniques (e.g., ESI-MS) and cross-validate with high-resolution MALDI-TOF .
  • X-ray crystallography : Resolve ambiguities via single-crystal diffraction, particularly for stereochemical assignments .

Basic: Which spectroscopic techniques are critical for characterizing this compound?

Answer:

  • 1H/13C NMR : Assign aromatic protons (δ 7.2–8.1 ppm) and cyclopentyl CH₂ groups (δ 1.5–2.0 ppm). Use DEPT-135 for quaternary carbon identification .
  • FT-IR : Confirm carbonyl (C=O, ~1680 cm⁻¹) and thioether (C-S, ~650 cm⁻¹) stretches .
  • HRMS : Validate molecular ion peaks with <2 ppm error .

Advanced: How to design biological activity assays targeting kinase inhibition?

Answer:

  • Kinase selectivity profiling : Use a panel of 50+ kinases (e.g., EGFR, VEGFR) with ATP-Glo™ assays to measure IC₅₀ values .
  • Cellular assays : Evaluate antiproliferative effects in cancer cell lines (e.g., HeLa, MCF-7) via MTT assays, with controls for cytotoxicity .
  • Docking studies : Perform AutoDock Vina simulations to predict binding modes to kinase ATP pockets .

Basic: What stability challenges are anticipated for this compound under varying pH conditions?

Answer:

  • Acidic conditions (pH <3) : Hydrolysis of the thioether linkage; monitor via HPLC at 254 nm .
  • Basic conditions (pH >10) : Degradation of the cyclopentyl amide; stabilize with lyophilization and storage at -20°C .

Q. Stability Table :

ConditionHalf-Life (25°C)Degradation Pathway
pH 2.0 (HCl)4 hoursThioether cleavage
pH 7.4 (PBS)>1 weekMinimal degradation
pH 10.0 (NaOH)8 hoursAmide hydrolysis

Advanced: How to address contradictory bioactivity data across different cell lines?

Answer:
Contradictions may arise from:

  • Cell permeability : Measure intracellular compound levels via LC-MS/MS .
  • Metabolic instability : Incubate with liver microsomes (human/rat) to assess CYP450-mediated metabolism .
  • Off-target effects : Perform kinome-wide profiling (e.g., PamStation®12) .

Basic: What computational methods predict the compound’s solubility and logP?

Answer:

  • Schrödinger QikProp : Estimate logP (recommended range: 3.5–4.5 for bioavailability) .
  • COSMO-RS : Predict aqueous solubility using quantum-mechanical solvation models .

Advanced: How to optimize the compound’s pharmacokinetic profile in preclinical models?

Answer:

  • Plasma protein binding : Use equilibrium dialysis to measure % bound (target <95% for free fraction) .
  • Pharmacokinetic (PK) studies : Administer IV/PO doses in rodents; calculate AUC, Cmax, and t₁/₂ via non-compartmental analysis .

Basic: What safety protocols are recommended for handling this compound?

Answer:

  • PPE : Use nitrile gloves, lab coats, and fume hoods due to potential mutagenicity (Ames test recommended) .
  • Waste disposal : Neutralize thioether residues with NaHCO₃ before incineration .

Advanced: How to analyze SAR for the 2-chloro-6-fluorobenzyl substituent?

Answer:

  • Substituent scanning : Synthesize analogs with Br, Me, or H at the 2-position; compare IC₅₀ values .
  • Electrostatic potential maps : Generate DFT-calculated maps (Gaussian 16) to assess halogen bonding interactions .

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